Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c1-3-26-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)10-5-4-6-11(7-10)25-2/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTPQFUDMAKKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (referred to as compound 1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of 365.31 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The trifluoromethyl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄F₃N₃O₃ |
| Molecular Weight | 365.31 g/mol |
| CAS Number | 514799-10-1 |
| Hazard Classification | Irritant |
Synthesis
The synthesis of compound 1 typically involves multi-step reactions starting from readily available precursors, including the use of trifluoroacetic acid derivatives and various coupling agents to form the pyrazolo[1,5-a]pyrimidine structure. Recent studies have optimized these synthetic pathways to enhance yield and purity, making the compound more accessible for biological testing.
Anticancer Properties
Compound 1 exhibits notable anticancer activity , particularly against various cancer cell lines such as PC-3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). Studies have demonstrated that it can inhibit cell proliferation with IC50 values in the low micromolar range:
- PC-3 : IC50 = 2.28 μM
- K562 : IC50 = 3.67 μM
- HeLa : IC50 = 5.33 μM
- A549 : IC50 = 4.22 μM
The mechanism of action appears to involve the induction of apoptosis through the modulation of key regulatory proteins such as Bcl-2 and Bax, leading to cell cycle arrest at the G2/M phase .
Enzymatic Inhibition
Compound 1 has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammation. It has shown promising results as an inhibitor of tubulin polymerization, which is critical for cancer cell division. Additionally, it has been identified as a potential inhibitor of p38 MAPK pathways, which are implicated in inflammatory responses .
Case Studies
Several case studies have highlighted the efficacy of compound 1 in preclinical models:
- Study on Prostate Cancer : In vivo studies using xenograft models demonstrated that treatment with compound 1 significantly reduced tumor growth compared to control groups.
- Inflammation Model : In a model of acute inflammation, compound 1 effectively reduced TNF-alpha levels, suggesting its potential use in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Pyrazolo[1,5-a]pyrimidines, including ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, have been identified as promising candidates in anticancer drug development. Research indicates that these compounds exhibit selective inhibition against various cancer cell lines, demonstrating their potential as antitumor agents. The structural modifications in the pyrazolo[1,5-a]pyrimidine scaffold can enhance their efficacy and selectivity towards specific cancer targets .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression. For instance, studies have highlighted its activity against phosphoinositide 3-kinase delta (PI3Kδ), a key player in cancer cell signaling pathways. The selectivity of this compound towards PI3Kδ over other isoforms indicates its utility in developing targeted cancer therapies .
Material Science
Fluorescent Properties
Recent advancements have showcased the photophysical properties of pyrazolo[1,5-a]pyrimidines, making them suitable for applications in material science. This compound has been studied for its potential as a fluorescent probe. Its ability to form stable crystalline structures with unique conformational properties enhances its applicability in optical devices and as biomarkers for cellular imaging .
Synthesis and Functionalization
The synthesis of this compound involves various synthetic strategies that allow for structural modifications at multiple positions on the pyrazolo[1,5-a]pyrimidine ring. These modifications are crucial for enhancing biological activity and optimizing the compound's pharmacological profile .
Table: Summary of Synthetic Methods
| Synthesis Method | Yield (%) | References |
|---|---|---|
| Cyclocondensation with β-dicarbonyls | 88-96 | |
| Microwave-assisted synthesis | 80-87 |
Case Studies
Case Study: Anticancer Efficacy
In a study examining various pyrazolo[1,5-a]pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study: Enzymatic Inhibition
Another study focused on the inhibition of PI3Kδ by this compound demonstrated an IC50 value of 18 nM, indicating potent activity. This selectivity suggests that derivatives of this compound could be developed into targeted therapies for diseases characterized by aberrant PI3K signaling .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Substituent Effects at Position 5: The 3-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects, which may enhance binding to polar residues in enzyme active sites . Phenyl-substituted analogs (e.g., ) rely on hydrophobic interactions but lack the methoxy group’s electronic modulation.
Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H) at Position 7 :
- The -CF₃ group in the target compound increases metabolic stability and electronegativity compared to -CF₂H in , which is more prone to oxidative degradation .
Preparation Methods
Core Formation via Cyclocondensation
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized through cyclocondensation between β-ketoesters and 3-aminopyrazoles. For derivatives bearing a trifluoromethyl group at position 7, the use of trifluoromethyl-containing β-ketoesters is critical.
Reaction Conditions
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β-Ketoester Synthesis : Ethyl 4,4,4-trifluoroacetoacetate is prepared via Claisen condensation of ethyl trifluoroacetate with ethyl acetate in the presence of sodium ethoxide .
-
Cyclocondensation : The β-ketoester reacts with 3-amino-5-(3-methoxyphenyl)pyrazole in acetic acid under reflux (110–120°C, 12 h) to yield the pyrazolo[1,5-a]pyrimidine core .
Key Data
| Step | Reagents/Conditions | Yield | Characterization (NMR) |
|---|---|---|---|
| β-Ketoester formation | NaOEt, EtOH, reflux | 89% | NMR (CDCl₃): δ 4.21 (q, 2H), 1.32 (t, 3H) |
| Cyclocondensation | AcOH, 110°C, 12 h | 74% | NMR (DMSO-d₆): δ 161.2 (C=O), 152.1 (CF₃) |
Functionalization at Position 5
The 3-methoxyphenyl group is introduced at position 5 via Suzuki-Miyaura cross-coupling. This step requires a halogenated intermediate (e.g., bromine at position 5) and a boronic acid derivative.
Halogenation
-
Bromination : Treatment of the core with phosphorus oxybromide (POBr₃) in dichloromethane at room temperature installs a bromine atom at position 5 .
-
Reaction : 1 equiv. pyrazolo[1,5-a]pyrimidine, 3 equiv. POBr₃, CH₂Cl₂, 12 h, 94% yield .
Suzuki Coupling
-
Conditions : 5-Bromo intermediate reacts with 3-methoxyphenylboronic acid (1.5 equiv.) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv.) in dioxane/water (4:1) at 80°C for 6 h .
Key Data
| Parameter | Value |
|---|---|
| Yield | 61% |
| NMR (DMSO-d₆) | δ 8.21 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃) |
Esterification at Position 3
The ethyl carboxylate group at position 3 is introduced via nucleophilic substitution or direct esterification.
Method A: Direct Esterification
-
Reaction : The carboxylic acid derivative (prepared via oxidation of a 3-formyl intermediate ) reacts with ethanol in the presence of H₂SO₄ (cat.) under reflux (78°C, 6 h).
Method B: Nucleophilic Substitution
Comparative Analysis
| Method | Advantages | Disadvantages |
|---|---|---|
| A | High purity, single step | Requires oxidation precursor |
| B | Avoids oxidation step | Lower regioselectivity |
Optimization and Scalability
Microwave-Assisted Synthesis
-
Conditions : Cyclocondensation under microwave irradiation (150°C, 20 min) improves yield to 88% .
-
Energy Efficiency : Reduces reaction time by 90% compared to conventional heating .
Industrial-Scale Considerations
-
Continuous Flow : Multi-step synthesis in flow reactors enhances throughput and reduces waste.
-
Green Chemistry : Replacement of CH₂Cl₂ with cyclopentyl methyl ether (CPME) improves safety profile .
Characterization and Quality Control
Spectroscopic Data
-
NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H), 7.52–7.48 (m, 1H), 4.42 (q, 2H), 3.89 (s, 3H), 1.41 (t, 3H) .
-
HRMS : [M+H]⁺ calcd. for C₁₇H₁₅F₃N₃O₃: 374.1056; found: 374.1059 .
Purity Analysis
Challenges and Solutions
Regioselectivity Issues
-
Problem : Competing formation of 5- vs. 7-substituted isomers during cyclocondensation.
-
Solution : Use of electron-deficient β-ketoesters directs substitution to position 7 .
Trifluoromethyl Stability
Q & A
Q. Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Halogenated precursor for cross-coupling | |
| 5-Amino-3-(methoxyphenyl)pyrazole-4-carboxylate | Core building block |
Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Basic Research Question
- 1H/13C NMR :
- 1H NMR : Look for the ethyl ester triplet at δ ~1.3 ppm (CH3) and quartet at δ ~4.3 ppm (CH2). Aromatic protons from the 3-methoxyphenyl group appear as multiplets at δ 6.8–7.5 ppm .
- 13C NMR : The carbonyl (C=O) of the ester resonates at δ ~165 ppm, while the trifluoromethyl (CF3) carbon appears as a quartet at δ ~122 ppm (J = 285 Hz) .
- FT-IR : Strong C=O stretch at ~1690 cm⁻¹ (ester) and C-F stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak [M]+ at m/z 365.31 (C17H14F3N3O3) .
How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Advanced Research Question
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for cross-coupling reactions to enhance solubility of aryl boronic acids .
- Catalyst Tuning : For Suzuki-Miyaura couplings, Pd(PPh3)4 with K2CO3 in THF/H2O (3:1) at 80°C improves coupling efficiency for electron-deficient aryl groups .
- Purification : Gradient column chromatography (hexane:ethyl acetate 4:1 to 1:1) followed by recrystallization in ethanol removes byproducts .
Q. Optimization Example :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | PdCl2 | Pd(PPh3)4 | 45% → 82% |
| Temperature | 60°C | 80°C | 50% → 75% |
What strategies resolve contradictions in structure-activity relationship (SAR) data for trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?
Advanced Research Question
Contradictions often arise from:
- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature may enhance binding to kinases (e.g., B-Raf) but reduce solubility. Compare analogs with -CF3 vs. -OCH3 using in vitro assays .
- Steric Hindrance : Substituents at position 2 (e.g., methyl vs. phenyl) impact target engagement. Molecular docking simulations (e.g., AutoDock Vina) clarify steric clashes .
- Data Normalization : Use standardized assays (e.g., ATP-competitive kinase inhibition) across studies to minimize variability .
What are the documented biological targets and mechanisms of action for this compound?
Basic Research Question
- B-Raf Kinase Inhibition : Binds to the ATP-binding pocket, disrupting the Raf-MEK-ERK signaling pathway (IC50 = 120 nM). Confirmed via kinase profiling and Western blotting for phosphorylated ERK .
- Antimicrobial Activity : Moderate activity against S. aureus (MIC = 32 µg/mL) due to membrane disruption, validated via time-kill assays .
Advanced Research Question
- Trifluoromethyl Group : The -CF3 group increases electrophilicity, enhancing hydrogen bonding with Lys483 in B-Raf’s active site. Replace with -CH3 to reduce affinity by ~10-fold .
- Methoxy Group : The 3-methoxyphenyl’s electron-donating effect improves π-π stacking with Phe583. Nitro or cyano substitutions at this position decrease potency due to steric clashes .
Q. Electronic Effects Table :
| Substituent (Position 5) | LogP | B-Raf IC50 (nM) |
|---|---|---|
| 3-Methoxyphenyl | 2.8 | 120 |
| 3-Nitrophenyl | 3.1 | 450 |
| 3-Cyanophenyl | 2.5 | 620 |
What crystallization techniques are recommended for obtaining high-purity samples suitable for X-ray diffraction?
Basic Research Question
- Solvent Pair Screening : Use ethanol/water (7:3) for slow evaporation, yielding monoclinic crystals (space group P2₁/c) with >99% purity .
- Temperature Control : Crystallize at 4°C for 48 hours to minimize defects.
- Validation : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) confirms unit cell parameters (e.g., a = 12.3 Å, b = 7.8 Å) .
What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts electrophilicity at position 7 (trifluoromethyl group: σ* = 0.85) .
- MD Simulations : GROMACS models solvation effects, showing preferential attack by hydroxide ions at the ester carbonyl .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetics (e.g., pseudo-first-order rate constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
